2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid - 1369510-36-0

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid

Catalog Number: EVT-3007355
CAS Number: 1369510-36-0
Molecular Formula: C10H9N3O2
Molecular Weight: 203.201
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Route 1: Starting from 2-[(1H-benzotriazol-1-yl)methyl]-1,3-dioxolane, a reaction with acetic acid or hydrochloric acid yields the desired product. []
Molecular Structure Analysis

Key structural features identified through X-ray crystallography and computational studies include: [, , ]

Mechanism of Action
  • Anti-microtubule activity: Some derivatives disrupt microtubule polymerization, leading to cell cycle arrest and inhibiting cancer cell growth. []
  • β-Lactamase inhibition: Certain derivatives exhibit potent inhibition against bacterial β-lactamases. []
Physical and Chemical Properties Analysis
  • Melting point: Varies depending on the specific derivative and synthetic method. []
Applications
  • Coordination polymers: The carboxylic acid and triazole groups can act as ligands, forming complexes with metal ions, potentially leading to novel materials with diverse applications. []
  • Biologically active compounds: Derivatives of this compound have shown promising activity against:
    • Cancer cells: Compounds exhibit cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization or other mechanisms. [, , , ]
    • Bacterial infections: Derivatives display potent inhibition against bacterial β-lactamases, making them potential candidates for developing new antibiotics. [, ]
    • Microbial growth: Some derivatives exhibit significant antimicrobial and antifungal activities. [, , , ]
    • HIV: Compounds show potential as HIV fusion inhibitors by targeting the gp41 protein. []

(E)-4-(4-((3-benzylidene-2-oxoindolin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid and its derivatives

Compound Description: This series of compounds features (E)-1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-3-(arylmethylene)indolin-2-ones as the core structure. They were synthesized from commercially available indolin-2-one through reactions with aldehydes, propargyl bromide, and benzoic acid azides []. These compounds were investigated for their in vitro antimicrobial activity and were subjected to molecular docking studies in comparison with the drug Oseltamivir, targeting the active pocket of neuraminidase [].

Compound Description: L1 features both a 1H-1,2,3-triazole ring and a benzoic acid moiety within its structure []. This compound acts as a ligand and forms complexes with Oxovanadium(V), coordinating through oxygen and nitrogen atoms to create an octahedral geometry []. Both L1 and its vanadium complexes were studied for their antimicrobial activity against various bacterial and fungal strains [].

4-(5((1H-Benzo(D)(1,2,3)Triazol-1-yl)methyl)-1,3,4-oxadiazol-2yl)-N-benzylidenebenamine derivatives

Compound Description: This series of compounds, incorporating Schiff base functionalities, were synthesized from benzotriazole and ethyl chloroacetate as starting materials []. The synthetic route involved reactions with hydrazine, phosphorus oxychloride, para-aminobenzoic acid, and various aromatic aldehydes []. These derivatives were evaluated for their antimicrobial and anticonvulsant activities [].

2-(3-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl)-azomethine)-benzoic acid

Compound Description: This compound was studied using computational methods (B3LYP/6-31G(d) and HF/6-31G(d) basis sets) to determine its optimized geometry, electronic properties, vibrational frequencies, and thermodynamic properties []. Experimental 1H-NMR, 13C-NMR, and IR data were compared to the theoretical calculations [].

Halogen-Substituted 2-(3-methyl-5-substituted-4H-1,2,4-triazol-4-yl)benzoic Acid Derivatives

Compound Description: This series of twelve novel compounds was synthesized from halogen-substituted anthranilic acid. The synthesis involved condensation with acetic anhydride followed by reaction with hydrazides []. 1H NMR and elemental analysis were used to characterize the final compounds [].

Compound Description: This compound demonstrated neurotrophic effects and better efficacy compared to lead derivatives in previous studies []. To assess its potential for treating CNS diseases, its blood-brain barrier permeability was investigated using a Madin-Darby Canine Kidney (MDCK) cell-based in vitro model []. Results indicated that NO.2 is a moderately permeable substance capable of penetrating the blood-brain barrier [].

Substituted Triazole Phenyl Methanones

Compound Description: These compounds were synthesized using a Claisen-Schmidt condensation reaction between substituted 1-(5-methyl-1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one and aromatic aldehydes []. Further modifications included reactions with hydrazine hydrate and benzoic acid to generate hydrazone derivatives []. All compounds were characterized using mass spectrometry, elemental analysis, and 1H NMR spectroscopy [].

2-Alkylthio-1-benzylimidazole-5-carboxylic acid derivatives

Compound Description: This series of compounds was designed to target gp41, a protein crucial for HIV viral entry. They were designed based on known small-molecule gp41 inhibitors but featured a more flexible skeleton and additional moieties predicted to interact with key gp41 residues []. Despite promising in silico results, these compounds exhibited either a lack of anti-HIV activity or significant cytotoxicity in MT-4 cells, limiting their therapeutic potential [].

Compound Description: This series of novel heterocycles features a dihydropyrimidine core. Compound 4 was synthesized using a green chemistry approach employing 1,3-dicarbonyl compounds, an aldehyde, and urea []. Further modifications were introduced through reactions with hydrazine hydrate, substituted benzoic acids, and phosphorus oxychloride under microwave irradiation to yield a series of derivatives, including amino triazole derivatives of dihydropyrimidine [].

7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives

Compound Description: This project focused on developing a synthetic protocol to generate a series of cephalosporin analogues with modifications at the C-7 amino group and the C-3′ position []. The synthesis involved introducing a 4-phenyl-1H-1,2,3-triazol-1-yl moiety at the α-bromo acetamide position via a Cu(I)-catalyzed azide–alkyne cycloaddition reaction [].

Gallic-acid-1-phenyl-1H-[1,2,3]triazol-4-ylmethyl esters

Compound Description: This series of compounds was designed using a click chemistry approach to improve antioxidant activity []. DPPH radical scavenging assays showed that some analogs exhibited higher antioxidant activity than standard references such as ascorbic acid and gallic acid []. Notably, compounds 9 and 20 demonstrated potent effects with low IC50 values [].

1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivatives

Compound Description: This study developed a new synthetic approach to prepare 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivatives []. The process involved converting the carboxylic acid of 2-hydroxynicotinic acid to ester, amide, or aldehyde functionalities, followed by propargylation and click cycloaddition reactions [].

(2R,4S,5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Compound Description: This compound combines an azidothymidine (AZT) derivative with a 7-chloroquinoline scaffold through a 1,4-disubstituted 1,2,3-triazole linker []. The structure was thoroughly characterized using various spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, HSQC, HMBC, DEPT, COSY, UV, and HRMS []. Computational studies were conducted to predict the compound's interaction with HIV reverse transcriptase, a key target for AIDS therapy [].

Compound Description: This benzotriazole-based compound was reacted with acetic acid and hydrochloric acid to synthesize two new biocides, referred to as salts I and II []. Their physicochemical properties were investigated, and their effectiveness against corrosive bacteria and hydrogen sulfide corrosion was evaluated []. Both salts displayed promising results with a 75% protective effect against hydrogen sulfide corrosion and 100% biocidal activity against microbiological corrosion at specific concentrations [].

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Compound Description: This polyheterocyclic compound was synthesized using a microwave-assisted one-pot process involving a Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration sequence []. The synthesis used 4-chlorobenzaldehyde, (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine, 2-isocyano-1-morpholino-3-phenylpropan-1-one, and maleic anhydride as starting materials []. The final product was characterized using various spectroscopic methods, including 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR, FT-IR, and HRMS [].

N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c)

Compound Description: ZQL-4c is a novel oleanolic acid derivative studied for its anticancer activity against breast cancer cells []. It showed potent effects on inhibiting cell proliferation, invasion, inducing G2/M phase arrest, and promoting apoptosis in breast cancer cells []. The study suggests that ZQL-4c achieves its anticancer effects by inducing reactive oxygen species (ROS) production and inhibiting the Notch-AKT signaling pathway [].

(E)-2-Morpholinoquinoline-3-carbaldehyde-O-((-1-aryl-1H-1,2,3-triazol-4-yl)methyl)oxime Derivatives

Compound Description: This study focuses on synthesizing a series of (E)-2-morpholinoquinoline-3-carbaldehyde-O-((-1-phenyl-1H-1,2,3-triazol-4-yl)methyl)oxime derivatives as potential anticancer agents []. The synthesis involved a click reaction between alkynyl quinoline oximes and various aryl azides []. The final compounds were characterized using IR, 1H NMR, 13C NMR, and HRMS []. Anticancer activity screening against MCF-7, HeLa, and PC-3 cell lines revealed promising results, with compounds 8b, 8g, and 8i exhibiting significant activity compared to the standard drug doxorubicin [].

1-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)-2-(4-phenyl-2H-chromen-3-yl)-1H-benzo[d]imidazole (12a-n)

Compound Description: This study describes the synthesis of a novel series of imidazole-1,2,3-triazole hybrids designed using the fusion pharmacophore approach []. The synthesis utilized a copper(I)-catalyzed click reaction between propargylated imidazole and various organo arylazides []. The synthesized compounds were characterized using IR, 1H NMR, 13C NMR, and mass spectrometry []. Antimicrobial activity screening showed promising results, with compound 12d, 12l, and 12i exhibiting higher activity than ciprofloxacin under the tested conditions [].

(2S,3R,5S)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-yl-methyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide (YTR-830H)

Compound Description: YTR-830H is a novel β-lactamase inhibitor studied for its degradation pathways in various aqueous solutions and alkaline methanol []. The degradation process involves the formation of several intermediates, including 2-amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)-butyric acid (YTR-830H-II) and formylacetic acid (YTR-830H-III), through a key intermediate, (E)-5-methyl-5-sulfino-6-(1H-1,2,3-triazol-1-yl)-3-aza-1-heptene-1,4-dicarboxylic acid (YTR-830H-I) [].

1,3-Bis[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-benzo[d]imidazol-2(3H)-one

Compound Description: This molecule features a central benzimidazole ring with two octyl chains linked via 1,2,3-triazole rings. The crystal structure analysis revealed a "two-bladed fan" conformation with fully extended octyl chains []. Intermolecular interactions like C—H⋯O, C—H⋯N hydrogen bonds, and C—H⋯π interactions contribute to the crystal packing [].

Compound Description: These dicobalt complexes incorporate the ligand tbta, featuring three 1-benzyl-1H-1,2,3-triazole units linked to a central nitrogen atom. Complex 1 contains two high-spin Co(II) centers bridged by a chloranilate ligand and an acetonitrile molecule []. Complex 2 is diamagnetic with two low-spin Co(III) centers bridged by hydroxide ligands []. Notably, tbta acts as a tetradentate ligand in complex 2, showcasing its coordination versatility [].

Compound Description: YTR-830 is a potent β-lactamase inhibitor synthesized via a multistep process involving benzhydryl 2β-(azidomethyl)-2α-methylpenam-3α-carboxylate 1,1-dioxide and (trimethylsilyl)acetylene []. Related triazolyl derivatives were also prepared, all exhibiting significant β-lactamase inhibitory properties [].

N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides

Compound Description: This study focuses on the synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides as potential antimicrotubule agents for cancer treatment []. The compounds were synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. Structure-activity relationship (SAR) studies revealed that meta-phenoxy substitution on the N-1-benzyl group and various heterocyclic substitutions on the arylamide were crucial for antiproliferative activity []. Further investigations confirmed their inhibitory activity against tubulin polymerization, G2/M phase cell cycle arrest, and microtubule disruption in cancer cells [].

Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate

Compound Description: This compound was synthesized with excellent yield and regioselectivity through a 1,3-dipolar cycloaddition reaction between α-azido diethyl amino methylphosphonate and 9-(prop-2-yn-1-yl)-9H-carbazole using click chemistry []. The 1,4-regioisomer was characterized using 1D and 2D NMR spectroscopy, infrared spectroscopy, and elemental analysis [].

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

Compound Description: This study describes the synthesis and structural characterization of two isostructural compounds: 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole []. Single crystal X-ray diffraction was used to determine their structures, revealing a planar conformation for the molecules except for one fluorophenyl group oriented perpendicular to the plane [].

2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic Acid

Compound Description: A continuous manufacturing process was developed for this compound, starting from sodium azide, methyl bromoacetate, and 3-methylbut-1-yne []. The process aimed to be safe and efficient, avoiding the isolation of hazardous intermediates like azides []. FT-IR in-line monitoring was used to monitor the azide intermediates, ensuring safety and facilitating real-time optimization of reaction parameters [].

3-Hydroxy-1-alkyl-3-[(4-aryl/alkyl-1H-1,2,3-triazol-1-yl)methyl]indolin-2-ones

Compound Description: This research presents an efficient and environmentally friendly one-pot protocol for synthesizing 3-hydroxy-1-alkyl-3-[(4-aryl/alkyl-1H-1,2,3-triazol-1-yl)methyl]indolin-2-ones []. The protocol combines epoxide azidolysis and copper-catalyzed azide-alkyne cycloaddition in water as a solvent, affording good yields and high regioselectivity [].

Ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate

Compound Description: This compound features a quinoxaline ring system linked to an ethyl acetate group through a 1,2,3-triazole ring []. Crystal structure analysis revealed a U-shaped conformation stabilized by an intramolecular antiparallel carbonyl electrostatic interaction []. Intermolecular C—H⋯O and C—H⋯N hydrogen bonds, C—H⋯π(ring) and π-stacking interactions contribute to the formation of corrugated layers in the crystal structure [].

4'-C-[(4-trifluoromethyl-1H-1,2,3-triazol-1-yl)methyl]thymidine

Compound Description: This modified thymidine incorporates a trifluoromethyl-substituted 1,2,3-triazole ring at the 4'-position of the sugar moiety []. This compound serves as a sensitive 19F NMR sensor for detecting oligonucleotide secondary structures, particularly in monitoring duplex-triplex transitions in DNA []. It also shows potential for studying RNA structures, such as monitoring the invasion of a 2'-O-methyl oligoribonucleotide into an RNA hairpin model (HIV-1 TAR) [].

(1-(4-Aryl)-1H-1,2,3-triazol-4-yl)methyl, Substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

Compound Description: This series of compounds combines dihydropyrimidinone and 1,2,3-triazole moieties via a click reaction []. The synthesis involves reacting terminal alkynyl-substituted dihydropyrimidinones with various aryl azides in the presence of Cu(OAc)2 and sodium ascorbate []. The synthesized compounds were characterized using IR, LC-MS, 1H NMR, 13C NMR, and single crystal X-ray diffraction []. These compounds showed promising in vitro antitubercular activity against Mycobacterium tuberculosis strains, including multidrug-resistant strains [].

N-(4-(3-Oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives

Compound Description: This study explores the synthesis and biological evaluation of N-(4-(3-oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives []. The synthesis employed click chemistry in a mixture of DMF, H2O, and n-BuOH using CuSO4·5H2O as a catalyst []. The synthesized compounds were characterized using IR, 1H NMR, and mass spectrometry []. Evaluation of their antimicrobial activity against standard drugs revealed promising results [].

(Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate

Compound Description: This molecule comprises two fused six-membered rings (a benzene and a thiazine ring) linked to a 1,2,3-triazole ring, which is further attached to an ethyl acetate group []. The benzothiazine ring adopts an envelope conformation. Weak intramolecular C—H⋯O(carbonyl) interactions influence the conformation of the ethyl acetate side chain []. Intermolecular C—H⋯O and C—H⋯N interactions contribute to the three-dimensional crystal packing [].

Properties

CAS Number

1369510-36-0

Product Name

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid

IUPAC Name

2-(triazol-1-ylmethyl)benzoic acid

Molecular Formula

C10H9N3O2

Molecular Weight

203.201

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-4-2-1-3-8(9)7-13-6-5-11-12-13/h1-6H,7H2,(H,14,15)

InChI Key

AIKHYANXMBKVAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=CN=N2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.